

The Pharmacology of XV459: A Technical Guide to the Active Metabolite of Roxifiban

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Compound of Interest

Compound Name: *Roxifiban*

Cat. No.: *B1679589*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacology of XV459, the active metabolite of the prodrug **Roxifiban**. XV459 is a potent and selective non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, a key mediator of platelet aggregation. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of XV459, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in the fields of pharmacology, hematology, and cardiovascular drug development.

Introduction

Platelet aggregation is a critical process in the pathophysiology of arterial thrombosis, which underlies acute coronary syndromes, ischemic stroke, and peripheral artery disease. The final common pathway of platelet aggregation is the binding of fibrinogen to the activated glycoprotein (GP) IIb/IIIa receptor (also known as integrin $\alpha\text{IIb}\beta 3$) on the platelet surface. Consequently, antagonism of this receptor is a highly effective strategy for inhibiting platelet aggregation and preventing thrombotic events.

Roxifiban is an orally administered ester prodrug that undergoes rapid and complete hydrolysis in the body to its active metabolite, XV459.[1] XV459 is a potent and specific inhibitor of the GP IIb/IIIa receptor.[2] This guide will focus on the pharmacological properties of XV459.

Mechanism of Action

XV459 is a competitive antagonist of the GP IIb/IIIa receptor. It binds with high affinity to the receptor, preventing the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation.[2] XV459 has been shown to have a high affinity for both resting and activated platelets and exhibits a relatively slow rate of dissociation.[2]

Signaling Pathway of Platelet Activation and Inhibition by XV459

Platelet activation is initiated by various agonists such as adenosine diphosphate (ADP), thrombin, and collagen. This activation leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. XV459 intervenes at this final, crucial step.

Figure 1: Mechanism of Action of XV459 in Platelet Aggregation.

Data Presentation

In Vitro Potency of XV459

The potency of XV459 has been evaluated in various in vitro assays. The following table summarizes key quantitative data.

Parameter	Value	Species	Assay	Reference
IC50 (Platelet Aggregation)	0.030 - 0.05 μ mol/L	Human	Light Transmittance Aggregometry (various agonists)	[2]
Kd (GP IIb/IIIa Binding)	1 - 2 nmol/L	Human	Radioligand Binding Assay	[2]

Pharmacokinetic Parameters of XV459 in Humans (Following Oral Roxifiban Administration)

The pharmacokinetics of XV459 have been studied in healthy volunteers. The drug exhibits non-linear pharmacokinetics, with systemic exposure plateauing at higher doses of the prodrug, **Roxifiban**.^[1]

Roxifiban Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
0.5 mg	Data not available	Data not available	Data not available
1.0 mg	Data not available	Data not available	Data not available
> 1.0 mg	Exposure plateaus	Data not available	Data not available

Note: Specific Cmax, Tmax, and AUC values from a single consolidated table in the search results are not available. The data indicates a dose-dependent increase up to 1.0 mg, with exposure plateauing at higher doses.^[1]

In Vivo Efficacy of Roxifiban/XV459 in a Canine Model of Arterial Thrombosis

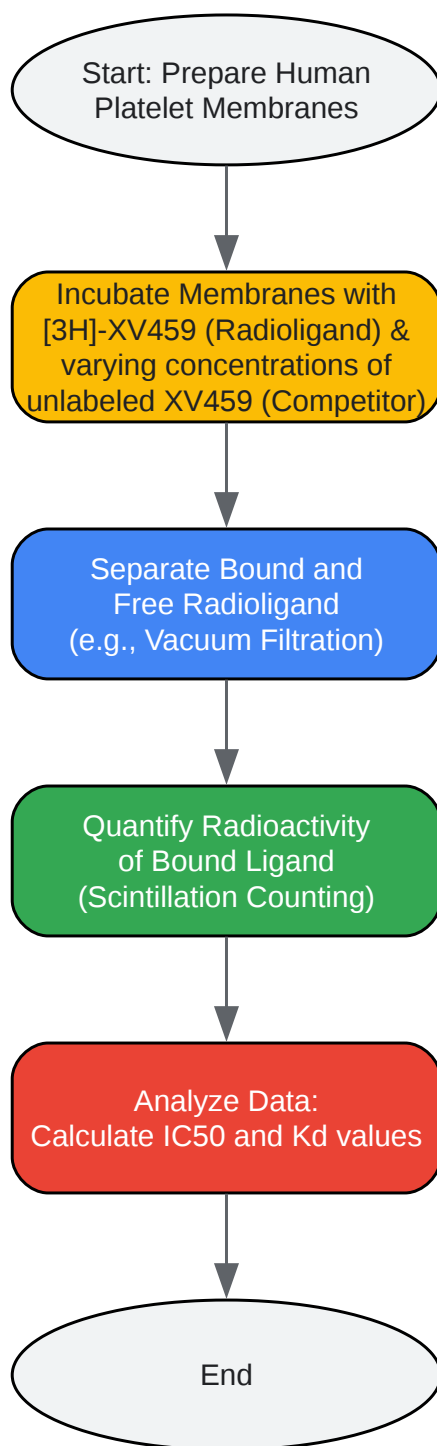
The antithrombotic efficacy of **Roxifiban** and XV459 has been demonstrated in canine models.

Compound	Dose	Route	Efficacy	Reference
Roxifiban (DMP754)	0.3 - 0.4 mg/kg	Oral	Maximal antithrombotic efficacy	[2]
XV459	0.1 mg/kg	IV	Maximal antithrombotic efficacy	[2]

Experimental Protocols

Radioligand Binding Assay for GP IIb/IIIa Receptor

This protocol describes a competitive binding assay to determine the affinity of XV459 for the GP IIb/IIIa receptor on human platelets.



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